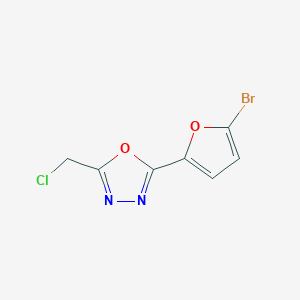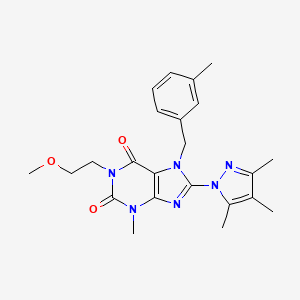![molecular formula C13H12N2O2 B2555894 N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide CAS No. 885952-07-8](/img/structure/B2555894.png)
N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide” is a specific form of dihydroxybiphenyl . Dihydroxybiphenyls are a group of compounds that have two hydroxy groups attached to a biphenyl molecule .
Synthesis Analysis
While specific synthesis methods for “N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide” were not found, a related compound, 4,4’-dihydroxy- (1,1’-biphenyl)-3,3’-dicarboxylic acid, has been used in the synthesis of metal-organic frameworks (MOFs) for gas separation and storage .Aplicaciones Científicas De Investigación
Transition-Metal Complexes and Biological Activities
Research by Belkhir-Talbi et al. (2021) focused on the synthesis and characterization of coordination compounds of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with metals such as Cu, Co, and Zn. These complexes demonstrated antimicrobial and antioxidant activities, highlighting the compound's potential in creating new antimicrobial agents with specified biological activities. The study also explored the compounds' electrochemical behavior and ADMET (Absorption, Distribution, Metabolism, and Excretion) properties, indicating their potential as drug candidates (Belkhir-Talbi et al., 2021).
Aromatic Oligomers and Hetero Duplexes in Aqueous Solution
Gabriel and Iverson (2002) demonstrated the strong complexation between electron-deficient and electron-rich units in water, leading to the self-assembly of stable hetero duplexes. This research opens avenues for designing assemblies with programmable binding modes, crucial for the development of novel materials and nanotechnology applications (Gabriel & Iverson, 2002).
Novel Polymer Syntheses
Kricheldorf, Schwarz, and Nowatzky (1989) explored the synthesis of copoly(ester imide)s and homopoly(ester imide)s using N-(4-Carboxyphenyl)-4-acetoxyphthalimide. Their research contributes to the development of new materials with potential applications in high-performance plastics and fibers, demonstrating the versatility of carboximidamide derivatives in polymer chemistry (Kricheldorf et al., 1989).
Synthesis and Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) synthesized novel carboximidamides with potential anti-hyperglycemic effects. This research highlights the therapeutic potential of carboximidamide derivatives in treating diabetes and related metabolic disorders, offering insights into new drug discovery and development pathways (Moustafa et al., 2021).
Propiedades
IUPAC Name |
N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIMHGBCEPLGQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2555816.png)
![methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2555817.png)



![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)
![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)





![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)